2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features both pyrimidine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide. The final product is obtained through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-2-yl)acetamide
- **2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)acetamide
Uniqueness
The unique combination of the pyrimidine and benzimidazole moieties in 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11N7O2S |
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Molecular Weight |
341.35 g/mol |
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11N7O2S/c15-4-7-5-17-14(21-12(7)16)24-6-11(22)18-8-1-2-9-10(3-8)20-13(23)19-9/h1-3,5H,6H2,(H,18,22)(H2,16,17,21)(H2,19,20,23) |
InChI Key |
JPAFSSDBDQZJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CSC3=NC=C(C(=N3)N)C#N)NC(=O)N2 |
Origin of Product |
United States |
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